2-Chloro-4-(methylthio)pyrimidine physical properties
2-Chloro-4-(methylthio)pyrimidine physical properties
An In-depth Technical Guide to 2-Chloro-4-(methylthio)pyrimidine for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-(methylthio)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physical properties, spectral data, reactivity profiles, and field-proven experimental insights to facilitate its effective application in the laboratory.
Molecular Identity and Structural Characteristics
2-Chloro-4-(methylthio)pyrimidine is a disubstituted pyrimidine featuring a chlorine atom at the 2-position and a methylthio group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.
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Chemical Name: 2-Chloro-4-(methylthio)pyrimidine[1]
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Synonyms: 2-Chloro-4-methylsulfanylpyrimidine[2]
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Molecular Weight: 160.62 g/mol [3]
Caption: Chemical structure of 2-Chloro-4-(methylthio)pyrimidine.
Physicochemical Properties
The physical properties of 2-Chloro-4-(methylthio)pyrimidine are summarized below. These characteristics are essential for determining appropriate handling, storage, and reaction conditions. It is important to distinguish this isomer (CAS 49844-93-1) from its counterpart, 4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8), which exists as a liquid at room temperature.[4][5]
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Melting Point | 59 °C | |
| Boiling Point | 126 °C | |
| Molecular Weight | 160.62 g/mol | [3] |
| Density | ~1.37 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2][6] |
| Storage | Store at 2°C - 8°C in a dry, well-closed container |
Spectral and Analytical Data
Structural confirmation and purity assessment are critical for ensuring the reliability of experimental outcomes. The following analytical data are available for 2-Chloro-4-(methylthio)pyrimidine:
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Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data have been reported, providing definitive structural elucidation.[1][7] The proton NMR spectrum would characteristically show signals for the two aromatic protons on the pyrimidine ring and a singlet for the methylthio group protons.[7]
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Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify characteristic functional group vibrations within the molecule.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data confirms the elemental composition and molecular weight.[7]
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, with assays typically requiring ≥98.0%.[6]
Chemical Reactivity and Synthetic Utility
The utility of 2-Chloro-4-(methylthio)pyrimidine as a synthetic intermediate stems from the differential reactivity of its two key functional groups.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is a competent leaving group, susceptible to displacement by a variety of nucleophiles (e.g., amines, alcohols, thiols). This reaction is fundamental to its application as a scaffold. Because the pyrimidine ring is electron-deficient, it facilitates this type of substitution, which is a cornerstone for building molecular diversity.
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Relative Reactivity: Compared to more activated leaving groups like sulfones, the 2-chloro and 2-methylthio pyrimidines are generally less reactive.[9][10] This can be an advantage, allowing for more controlled and selective reactions. The methylthio group at the C4 position is typically less labile than the C2 chlorine but can be displaced under more forcing conditions or by specific reagents.[11]
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Stability: The compound is stable under standard storage conditions but is classified as corrosive and hygroscopic, requiring careful handling in a dry environment.[5] It causes severe skin burns and eye damage.[1][5][8]
Caption: Synthetic pathways leveraging 2-Chloro-4-(methylthio)pyrimidine.
Representative Experimental Protocols
The protocols described herein are self-validating systems designed for reproducibility and high yield. The causality behind each step is explained to provide deeper insight.
Protocol 1: Synthesis of 2-Chloro-4-(methylthio)pyrimidine
This procedure is based on the general chlorination of a pyrimidinol precursor, a standard and reliable transformation in heterocyclic chemistry. The starting material for this specific isomer is 4-(methylthio)pyrimidin-2-ol.
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(methylthio)pyrimidin-2-ol (1.0 eq).
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Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C. Causality: This exothermic reaction is controlled at a low temperature to prevent side reactions. POCl₃ is a highly effective chlorinating agent for converting hydroxyl groups on electron-deficient rings into chlorides.
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Heating: After the addition is complete, slowly warm the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: Thermal energy is required to drive the reaction to completion.
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Workup - Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice. Causality: This step safely quenches the excess, highly reactive POCl₃, hydrolyzing it to phosphoric acid.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Causality: Neutralization is necessary to ensure the product is in its neutral form for efficient extraction into the organic phase.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 2-Chloro-4-(methylthio)pyrimidine.
Caption: General workflow for the synthesis and purification.
Applications in Drug Discovery and Development
2-Chloro-4-(methylthio)pyrimidine is not merely a chemical curiosity; it is a validated scaffold in the synthesis of biologically active molecules. Its derivatives have shown promise in targeting various diseases.[12]
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Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of complex drugs and agrochemicals.[6][12] The pyrimidine core is a common feature in many FDA-approved drugs, and this building block provides a reliable entry point for novel analogues.[13][14][15]
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Kinase Inhibitors: Substituted pyrimidines are a well-established class of kinase inhibitors. While its isomer, 4-chloro-2-methylthiopyrimidine, was specifically used to synthesize KDR kinase inhibitors, the underlying principle of using the scaffold to orient functional groups into the ATP-binding pocket of kinases is broadly applicable.[4]
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Combinatorial Chemistry: The defined reactivity of the C2-chloro position makes this compound ideal for the parallel synthesis of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR) for various biological targets.[4]
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